An In-depth Technical Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde: Synthesis, Safety, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde: Synthesis, Safety, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-4-methylthiazole-5-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical identity, safety protocols, plausible synthetic routes, and its utility as a scaffold for the development of novel therapeutic agents.
Core Compound Identification and Properties
Chemical Identity:
It is crucial to address a common point of confusion regarding the nomenclature and structure of this compound. While inquiries are sometimes made for "2-Bromo-5-methylthiazole-4-carbaldehyde," the commercially available and synthetically accessible isomer is 2-Bromo-4-methylthiazole-5-carbaldehyde . This guide will focus on the latter, for which extensive data is available.
| Identifier | Value |
| Chemical Name | 2-Bromo-4-methylthiazole-5-carbaldehyde |
| CAS Number | 933720-87-7 |
| Molecular Formula | C₅H₄BrNOS |
| Molecular Weight | 206.06 g/mol |
| Synonyms | 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde |
| Physical Form | White to yellow or gray powder or crystals |
Safety Data and Handling Protocols
2-Bromo-4-methylthiazole-5-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting. The following safety data is compiled from globally recognized sources.
GHS Hazard Classification:
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Pictogram:
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GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Handling and Storage:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
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Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds.[1][2] This approach is advantageous due to its use of readily available and relatively mild reagents.
Reaction Scheme:
A proposed Vilsmeier-Haack formylation route.
Step-by-Step Methodology:
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Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
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Substrate Addition: Dissolve 2-bromo-4-methylthiazole (1 equivalent) in a minimal amount of dry solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent solution.
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Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.
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Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of 2-bromo-4-methylthiazole-5-carbaldehyde relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[3][4]
Expected ¹H NMR (in CDCl₃):
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Aldehydic Proton (-CHO): A singlet around δ 9.8-10.2 ppm.
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Methyl Protons (-CH₃): A singlet around δ 2.5-2.8 ppm.
Expected ¹³C NMR (in CDCl₃):
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Carbonyl Carbon (C=O): A signal in the range of δ 180-190 ppm.
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Thiazole Ring Carbons: Signals in the aromatic region (δ 110-160 ppm).
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Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).
Reactivity and Synthetic Applications in Drug Discovery
The synthetic utility of 2-bromo-4-methylthiazole-5-carbaldehyde stems from the reactivity of its two key functional groups: the bromine atom at the 2-position and the aldehyde at the 5-position. The thiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The Suzuki-Miyaura coupling is a particularly powerful tool for forming C-C bonds.[6][7]
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: In a dry Schlenk tube, combine 2-bromo-4-methylthiazole-5-carbaldehyde (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
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Reaction: Heat the mixture under an inert atmosphere (nitrogen or argon) at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Reactions of the Aldehyde Group
The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:
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Reductive Amination: To introduce substituted amine side chains.
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Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.
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Condensation Reactions: With active methylene compounds or amines to form more complex heterocyclic systems.
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Oxidation: To the corresponding carboxylic acid, which can then be converted to amides or esters.[8]
Role in the Synthesis of Bioactive Molecules
Thiazole-containing compounds exhibit a broad range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][9] 2-Bromo-4-methylthiazole-5-carbaldehyde is a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs. The ability to functionalize both the 2- and 5-positions allows for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities.
Conclusion
2-Bromo-4-methylthiazole-5-carbaldehyde is a key heterocyclic intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its dual functionality allows for a wide range of chemical modifications, making it an ideal scaffold for the construction of diverse molecular architectures. Adherence to strict safety protocols is paramount when handling this compound. The synthetic and reaction protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block.
References
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Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 15, 2026, from [Link]
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New Journal of Chemistry Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]
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Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Retrieved February 15, 2026, from [Link]
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Exp 4 - Suzuki Coupling Reaction | PDF. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
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Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). Retrieved February 15, 2026, from [Link]
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.).
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Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
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Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. (n.d.). Retrieved February 15, 2026, from [Link]
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Miryala, J., Morthad, M., & Battu, S. (2018). Green Synthesis Approaches of 2-Bromo-4-methyl thiazole-5-carboxamide Derivatives as Potent Microbial Agents. Asian Journal of Chemistry, 31, 297-302. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]
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Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved February 15, 2026, from [Link]
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Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017, October 2). PMC. [Link]
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Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (n.d.). Retrieved February 15, 2026, from [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]
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MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID CATALYZED BY SYM-COLLIDINIUM CHLOROCHROMATE. (n.d.). Revue Roumaine de Chimie. Retrieved February 15, 2026, from [Link]
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